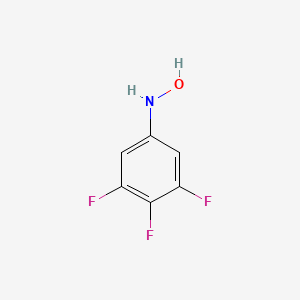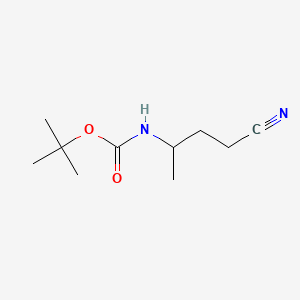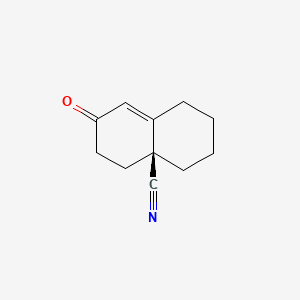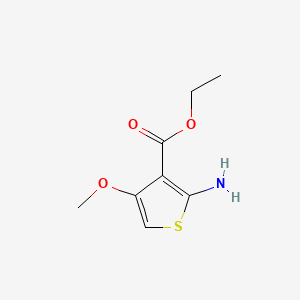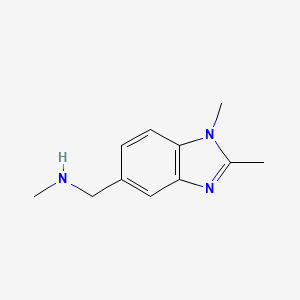
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups and a methylmethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then alkylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzimidazole compounds.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound of benzimidazole derivatives.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with similar biological activities.
5,6-dimethyl-1H-benzo[d]imidazole: Another dimethyl-substituted derivative with comparable properties.
Uniqueness
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethyl groups and the methylmethanamine moiety can enhance its binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
CAS No. |
179873-44-0 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.262 |
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N3/c1-8-13-10-6-9(7-12-2)4-5-11(10)14(8)3/h4-6,12H,7H2,1-3H3 |
InChI Key |
CQJQNGFQIVWGSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CNC |
Synonyms |
1H-Benzimidazole-5-methanamine,N,1,2-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


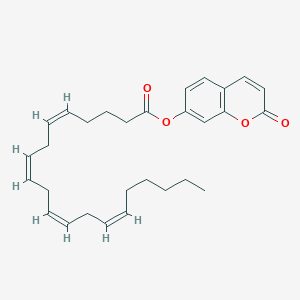
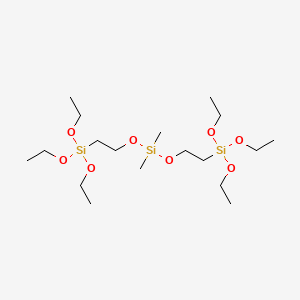
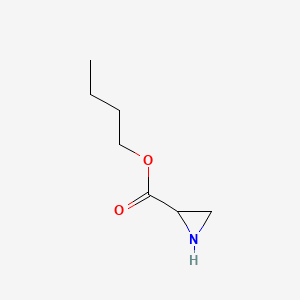


![1-(3H-Imidazo[1,5-a]benzimidazol-1-yl)methanamine](/img/structure/B575631.png)
